Umifenovir Sulfate

描述

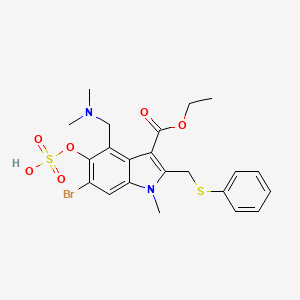

Structure

3D Structure

属性

分子式 |

C22H25BrN2O6S2 |

|---|---|

分子量 |

557.5 g/mol |

IUPAC 名称 |

ethyl 6-bromo-4-[(dimethylamino)methyl]-1-methyl-2-(phenylsulfanylmethyl)-5-sulfooxyindole-3-carboxylate |

InChI |

InChI=1S/C22H25BrN2O6S2/c1-5-30-22(26)20-18(13-32-14-9-7-6-8-10-14)25(4)17-11-16(23)21(31-33(27,28)29)15(19(17)20)12-24(2)3/h6-11H,5,12-13H2,1-4H3,(H,27,28,29) |

InChI 键 |

NCNQOOQPJLNFPQ-UHFFFAOYSA-N |

规范 SMILES |

CCOC(=O)C1=C(N(C2=CC(=C(C(=C21)CN(C)C)OS(=O)(=O)O)Br)C)CSC3=CC=CC=C3 |

产品来源 |

United States |

Molecular Architecture and Synthetic Approaches of Umifenovir Sulfate

Chemical Synthesis Pathways of the Indole (B1671886) Core and Derivatives

The synthesis of the Umifenovir molecule is a complex process that has been subject to various refinements and methodological advancements over time. The core of the molecule is an indole ring, which is strategically substituted to achieve the final compound.

Reports on the chemical synthesis of Umifenovir date back to 1993. nih.gov An established pathway for preparing a key intermediate of Umifenovir (Arbidol) begins with simple starting materials: ethyl acetoacetate, monomethylamine, and p-benzoquinone. google.com The process involves a sequence of classical organic reactions:

Amine Condensation: The synthesis initiates with the condensation of ethyl acetoacetate and monomethylamine to yield ethyl 3-methylamino-2-butenoate. google.com

Indole Ring Cyclization: The resulting enamine undergoes a cyclization reaction with p-benzoquinone. This step forms the core indole structure, specifically ethyl 1,2-dimethyl-5-hydroxy-1H-indole-3-carboxylate. google.com

Acylation: The hydroxyl group at the C5 position of the indole ring is then acylated, typically using acetic anhydride, to produce an acetylate intermediate (1,2-dimethyl-5-acetoxy-1H-indole-3-carboxylic acid ethyl ester). This step serves to protect the hydroxyl group for subsequent reactions. google.com

Bromination: The intermediate is then subjected to bromination. One method uses hydrobromic acid and hydrogen peroxide to yield 5-acetoxy-6-bromo-2-bromomethyl-1-methylindole-3-carboxylic acid ethyl ester. google.com Another approach employs N-bromosuccinimide (NBS) with a radical initiator like benzoyl peroxide (BPO) for double bromination at the C6 position and the C2 methyl group. nih.gov

Thiophenization: The final key steps involve introducing the phenylthiomethyl group. This is achieved by reacting the brominated intermediate with a thiol, which substitutes the bromine atom at the C2-methyl position. google.comresearchgate.net Subsequent reactions, such as the Betti reaction, introduce the aminomethyl group at the C4 position to complete the synthesis of Umifenovir analogues. nih.gov

Modern advancements in synthetic chemistry have led to the development of novel and more efficient routes to Umifenovir and other antiviral drugs. A significant development is the use of retrosynthetic software, such as SYNTHIA™, to devise alternative chemical supply chains. nih.gov This computational approach can identify distinct starting materials and novel reaction pathways, potentially relieving stress on existing supply chains. researchgate.net

Key strategies identified through these advanced methods include:

Baeyer–Villiger Oxidation: This approach uses an acetyl group as a surrogate for the required hydroxyl group at the C5 position of the indole ring, which is introduced via a Baeyer-Villiger oxidation. This was considered a surprising and non-obvious solution proposed by the software. researchgate.net

C–H Functionalization: The software also proposed routes involving the direct conversion of carbon-hydrogen (C–H) bonds into carbon-carbon (C–C) bonds or functional groups. researchgate.net This strategy can utilize cheaper and more readily available starting materials by functionalizing an ethyl group, for example, via C-H oxidation. nih.govresearchgate.net

These computer-assisted methods have successfully led to the experimental validation of several new synthetic routes to Umifenovir, demonstrating the power of combining computational chemistry with practical laboratory synthesis. nih.gov

The synthesis of Umifenovir and its derivatives relies on the preparation of key precursors and intermediates. A common starting material for many synthetic routes is the commercially available ethyl-5-hydroxy-2-methylindole-3-carboxylate. nih.gov

A typical synthetic sequence starting from this precursor involves several key transformations: nih.gov

Protection of the Hydroxyl Group: The phenolic hydroxyl group at the C5 position is protected, often as an acetyl group, by reacting the starting material with acetic anhydride and pyridine.

N-methylation: The nitrogen at the N1 position of the indole ring is methylated, for example, using iodomethane and sodium hydride.

Bromination: The resulting tetrasubstituted indole is then brominated. Using N-bromosuccinimide (NBS) and benzoyl peroxide (BPO) leads to a double bromination, introducing bromine atoms at the C6 position and on the C2 methyl group, yielding a key bromoindole intermediate.

Thiolation: This bis-bromoindole intermediate is then reacted with various thiophenols to introduce the desired thioether at the C2 position.

Amination: Finally, the aminomethyl group is introduced at the C4 position through a reaction with a secondary amine and formaldehyde (Betti reaction) to yield the target Umifenovir analogues. nih.gov

| Step | Reaction | Reagents and Conditions | Intermediate/Product |

| 1 | Acetylation | Acetic anhydride (Ac₂O), pyridine, reflux | Ethyl 5-acetoxy-2-methyl-1H-indole-3-carboxylate |

| 2 | N-methylation | Iodomethane (MeI), sodium hydride (NaH), DMF | Ethyl 5-acetoxy-1,2-dimethyl-1H-indole-3-carboxylate |

| 3 | Bromination | N-bromosuccinimide (NBS), benzoyl peroxide (BPO), CCl₄, 90 °C | Ethyl 5-acetoxy-6-bromo-2-(bromomethyl)-1-methyl-1H-indole-3-carboxylate |

| 4 | Thiolation | Thiophenol, potassium hydroxide (KOH), methanol (MeOH) | Ethyl 6-bromo-5-hydroxy-1-methyl-2-((phenylthio)methyl)-1H-indole-3-carboxylate |

| 5 | Amination | Secondary amine, formaldehyde, acetic acid | Umifenovir Analogue |

This table outlines a general synthetic pathway for Umifenovir analogues starting from a common precursor.

Structural Modifications and Analogues of Umifenovir Sulfate (B86663)

The indole scaffold of Umifenovir, with its six unique substitution points, offers extensive possibilities for structural modification to optimize its properties. nih.govscribd.com

The design of new Umifenovir analogues is guided by structure-activity relationship (SAR) studies and computational modeling to enhance antiviral efficacy. nih.govresearchgate.net The primary goal is to modify the substituents at the N1, C2, C3, and C4 positions of the indole ring. nih.gov

Key design principles include:

Improving Target Interaction: Modifications aim to enhance interactions with viral targets. For example, substituents on the indole ring can be altered to improve hydrophobic interactions or introduce additional polar contacts within the binding site of viral proteins like influenza hemagglutinin. pnas.org Replacing the dimethylamine group with a more charged moiety could create a salt bridge with acidic residues in the target protein. pnas.org

Introducing Conformational Rigidity: The flexible linker between the indole and benzene rings can be replaced with a more rigid structure. For instance, substituting the SCH₂ fragment with a cyclopropane-1,2-diyl ring introduces a conformationally rigid link, which can help to fix the mutual positions of the two rings and probe the optimal 3D structure of the pharmacophore. nih.gov

Computational and Structure-Guided Design: Computational approaches are used to identify favorable binding sites on viral targets and to perform virtual screening of potential analogues. nih.gov This allows for a more rational design process, focusing on compounds predicted to have high binding affinity. researchgate.netresearchgate.net

Scaffold morphing is a medicinal chemistry technique that systematically alters the core structure of a molecule to generate novel compounds with potentially improved therapeutic profiles. researchgate.netnih.gov This approach has been applied to Umifenovir to explore new chemical space and identify multi-targeting agents. researchgate.netnih.gov

Exploration of Umifenovir derivatives has involved extensive modifications at various positions of the indole core.

| Modification Position | Example of Modification | Rationale/Observed Effect | Reference |

| C2 | Replacement of (phenylsulfanyl)methyl with other thioethers (e.g., o-methyl or o-trifluoromethyl thiophenols) | The substituents on the benzene ring affect the activity. | nih.gov |

| C2 | Oxidation of the thioether to a sulfoxide | The sulfinyl group was shown to reduce the risk of cell toxicity in studies against other viruses. | nih.gov |

| C4 | Replacement of dimethylamine with other secondary amines (e.g., pyrrolidine, piperidine) | To explore the impact of different basic groups on activity. | nih.gov |

| C2 & C4 | Simultaneous replacement of substituents at both positions | To create novel analogues with potentially improved properties. | researchgate.net |

| N1, C2, C3, C4 | Systematic modifications at all four positions | Led to the identification of lead compounds with superior potency. | nih.gov |

Research has yielded numerous analogues, such as compounds A_BR18 and A_BR28, which demonstrated multi-targeting potential in computational studies. researchgate.netnih.gov Other work has led to the synthesis of compounds like 77 , 79 , and 81 , which achieved superior potency while eliminating certain toxicities in preclinical models. nih.gov These explorations, guided by SAR studies, continue to generate new derivatives with optimized characteristics. nih.gov

Structure-Activity Relationship (SAR) Derivations for Enhanced Bioactivity

The molecular framework of umifenovir, characterized by its functionalized indole core, offers multiple sites for structural modification to explore and enhance its biological activity. Structure-activity relationship (SAR) studies have been pivotal in identifying key structural motifs essential for its antiviral effects and in guiding the design of analogues with potentially improved potency and broader spectrums of activity.

Research into umifenovir derivatives has revealed several critical insights. An Arbidol (B144133) (ARB) derivative with substitutions at both the C-4 and C-6 positions of the indole ring demonstrated a modest improvement in activity and solubility properties compared to the parent compound nih.gov. However, these derivatives were found to be only partial inhibitors in virus-induced cytopathic effect-based assays nih.gov. For the treatment of Chikungunya virus (CHIKV), dedicated libraries of 43 indole-based derivatives were synthesized and evaluated, leading to the identification of analogues with enhanced anti-CHIKV activity and improved selective inhibition indices compared to the lead compound, umifenovir nih.gov.

Further studies involving the synthesis of various analogues have explored the impact of modifying substituents at different positions of the indole nucleus nih.govresearchgate.net. While a series of novel umifenovir analogues were synthesized to investigate their inhibitory activity against the binding of the SARS-CoV-2 spike protein to the ACE2 receptor, strong inhibition was not observed, with a maximum inhibition rate of up to 20% nih.gov. This suggests that the specific mechanism of action may be highly sensitive to structural changes and that alternative biological targets may be more relevant for these modified compounds. Computational modeling has been employed to identify favorable binding sites and to perform virtual screening of derivatives, corroborating the potential for targeted modifications to improve bioactivity nih.gov.

The following table summarizes key findings from SAR studies on umifenovir analogues.

Table 1: Structure-Activity Relationship Findings for Umifenovir Analogues

| Modification Site | Structural Change | Impact on Bioactivity | Target Virus/Assay | Reference |

|---|---|---|---|---|

| C-4 and C-6 Positions | Introduction of substituents | Modest improvement in activity and solubility | SARS-CoV-2 | nih.gov |

| Indole Core | General modifications | Identification of analogues with higher anti-CHIKV activity and selectivity | Chikungunya virus (CHIKV) | nih.gov |

Degradation Pathways and Intrinsic Stability Characterization of Umifenovir Sulfate

The intrinsic stability of umifenovir is a critical factor for its quality and efficacy. Studies have explored its degradation under various stress conditions, including hydrolysis, oxidation, and photolysis, revealing its sensitivity to these environments nih.gov.

Hydrolytic Degradation Studies

Umifenovir demonstrates significant susceptibility to hydrolytic degradation, with the rate and extent of degradation being highly dependent on pH. The compound is particularly sensitive to alkaline conditions greenpharmacy.inforesearchgate.net. In one study, exposure to a basic environment resulted in as much as 77.60% degradation of the drug greenpharmacy.inforesearchgate.net. The molecule is also sensitive to acidic conditions, although typically to a lesser extent than in alkaline media greenpharmacy.info. Forced degradation studies, often involving heating solutions in the presence of acid or base, are performed to understand these pathways greenpharmacy.inforjptonline.org. For instance, degradation has been induced by treating the drug solution with 0.1N HCl for acidic conditions and 0.1 N NaOH for alkaline conditions, followed by heating on a water bath at 80°C for 30 minutes greenpharmacy.info.

Oxidative Degradation Mechanisms

Oxidative stress is a significant contributor to the degradation of umifenovir. The primary mechanism of oxidative degradation involves the thioether group within the molecule nih.gov. A one-electron oxidation process occurring at the sulfur atom is considered the probable main cause of umifenovir's degradation under oxidative conditions nih.gov. This high reactivity of the organic sulfide can lead to two initial transformation pathways: the oxidation of the thioether group to form a sulfoxide, and the cleavage of the C-S bond, which results in a product with a terminal hydroxy group nih.gov. Even exposure to dissolved oxygen in aqueous solutions can induce a slow transformation, yielding primary products similar to those seen with stronger oxidizing agents like active chlorine nih.gov. The free hydroxyl group on the indole ring is also believed to contribute to the molecule's antioxidant properties, which involves its interaction with free radicals nih.gov.

Identification and Characterization of Degradation Products

Stress testing of umifenovir under hydrolytic, oxidative, and photolytic conditions has led to the formation of at least six structurally characterized degradation products nih.govresearchgate.net. The identification of these products is crucial for understanding the degradation pathways and ensuring the quality of the drug substance.

Key degradation products arise from the modification of the thioether group. Under oxidative conditions, two primary products are consistently observed: one resulting from the oxidation of the thioether to a sulfoxide, and another formed via the cleavage of the C-S bond and elimination of thiophenol nih.gov. In alkaline hydrolysis, distinct degradant peaks have been observed using chromatographic methods greenpharmacy.inforesearchgate.net. Deeper degradation under harsh conditions, such as treatment with active chlorine, can lead to a wider array of products, including trihalomethanes, dihalogenated acetonitriles, and methylphenylsulfone nih.gov.

Table 2: Identified Degradation Products of Umifenovir

| Degradation Condition | Degradation Product/Pathway | Method of Observation | Reference |

|---|---|---|---|

| Oxidative (general) | 6 structurally characterized products | Experimental stress testing (LC-MS) | nih.gov |

| Oxidative (dissolved O2, active chlorine) | Sulfoxide VII (oxidation of thioether group) | HPLC-ESI-HRMS | nih.gov |

| Oxidative (dissolved O2, active chlorine) | Product III (C-S bond cleavage, elimination of thiophenol) | HPLC-ESI-HRMS | nih.gov |

| Oxidative (prolonged, dissolved O2) | Product XVI (C16H21BrN2O3) | HPLC-ESI-HRMS | nih.gov |

| Alkaline Hydrolysis | Degradant peaks at 2.246, 4.741, and 6.540 min | UFLC | greenpharmacy.inforesearchgate.net |

| Oxidative (general) | Degradant peak at 2.219 min | UFLC | greenpharmacy.info |

Factors Influencing Molecular Stability

The stability of the umifenovir molecule is influenced by a combination of environmental and chemical factors.

pH: The molecule is most stable in neutral conditions and shows significant degradation in both acidic and, particularly, alkaline environments greenpharmacy.info. The rate of oxidation by dissolved oxygen also increases with higher acidity (lower pH) nih.gov.

Oxidizing Agents: The presence of oxidizing agents, including dissolved atmospheric oxygen and disinfectants like sodium hypochlorite, accelerates degradation, primarily targeting the thioether linkage nih.gov.

Light: Umifenovir is sensitive to light, and exposure can lead to photolytic degradation nih.gov. Therefore, protection from light is necessary during storage.

Temperature: Elevated temperatures can accelerate degradation processes, as demonstrated in forced degradation studies where heating is used to promote hydrolytic and thermal degradation greenpharmacy.infonih.gov. Solutions of umifenovir have been shown to be stable for at least 24-48 hours at ambient temperatures scispace.comjournalijdr.com.

Mechanistic Insights into the Antiviral Action of Umifenovir Sulfate

Viral Entry and Membrane Fusion Inhibition by Umifenovir Sulfate (B86663)

Umifenovir primarily exerts its antiviral effects by targeting the initial stages of viral infection, specifically by preventing the fusion of the viral envelope with the host cell membrane. newdrugapprovals.orgeuropeanreview.orgnewdrugapprovals.org This inhibition disrupts the ability of the virus to release its genetic material into the host cell, thereby halting the infection process. nih.govresearchgate.net

Umifenovir effectively inhibits the fusion between the viral envelope and the host cell's plasma membrane. newdrugapprovals.orgnewdrugapprovals.org This action prevents the virus from gaining entry into the host cell and initiating replication. newdrugapprovals.orgnewdrugapprovals.org The drug's mechanism is thought to involve its insertion into membrane lipids, which interferes with the fusion process between the virus and the plasma membrane. preprints.orgresearchgate.net This interference with the lipid bilayer is a key aspect of its broad-spectrum antiviral activity. drugbank.com

For many viruses that enter host cells via endocytosis, umifenovir disrupts the fusion between the viral envelope and the endosomal membrane. europeanreview.orgpreprints.orgresearchgate.netresearchgate.net After being engulfed by the host cell into an endosome, the virus must fuse with the endosomal membrane to release its genome into the cytoplasm. Umifenovir's presence within the endosome inhibits the necessary pH-dependent conformational changes in viral proteins that are required for this fusion event to occur. europeanreview.orgmdpi.com

A critical aspect of umifenovir's mechanism is its interaction with viral surface glycoproteins, such as the hemagglutinin (HA) of the influenza virus. europeanreview.orgresearchgate.netpillbuys.com Umifenovir binds to a hydrophobic cavity within the HA protein, which stabilizes its pre-fusion conformation. mdpi.compillbuys.com This stabilization prevents the low pH-triggered conformational changes that are essential for membrane fusion within the endosome. mdpi.compillbuys.commdpi.com By keeping HA in an inactive state, umifenovir effectively blocks the virus's ability to fuse with the endosomal membrane and release its genetic material. researchgate.netmdpi.com This mechanism has been well-documented for influenza viruses and is thought to be similar for other viruses with structurally analogous surface proteins, such as the spike protein of SARS-CoV-2. europeanreview.orgbiorxiv.org

In addition to inhibiting membrane fusion, umifenovir has been shown to prevent the initial attachment of viruses to host cells. drugbank.comnewdrugapprovals.org It can interfere with the interaction between the virus and its cellular receptors. newdrugapprovals.orgbiorxiv.org For instance, in the context of influenza, by binding to hemagglutinin, umifenovir can prevent the virus from attaching to the sialic acid receptors on the surface of host cells. newdrugapprovals.org This blockage of attachment is a crucial first line of defense against viral infection. Some studies also suggest that umifenovir can interfere with the internalization process itself, further hindering the virus's entry into the host cell. drugbank.comresearchgate.net

Direct Virucidal Effects of Umifenovir Sulfate

Umifenovir is considered to have direct-acting antiviral (DAA) properties, meaning it can directly inactivate virus particles. drugbank.comnih.govnewdrugapprovals.org This direct virucidal activity is attributed to the hydrophobic nature of the umifenovir molecule, which allows it to interact directly with the viral lipid envelope in enveloped viruses. drugbank.comnih.gov This interaction can disrupt the integrity of the viral membrane, leading to the inactivation of the virus before it can even attach to a host cell. Studies have shown that umifenovir can have a direct killing effect on viruses like Coxsackievirus B4. nih.gov

Host-Targeting Antiviral (HTA) Mechanisms of this compound

Beyond its direct effects on viruses, umifenovir is also recognized as a host-targeting antiviral (HTA). drugbank.comnih.govmdpi.com This means it can modulate host cell functions to create an environment that is less conducive to viral replication. mdpi.com By interacting with cellular membranes and proteins, umifenovir can interfere with intracellular trafficking and other processes that viruses rely on for their life cycle. drugbank.commdpi.com For example, it has been reported to interfere with clathrin-mediated endocytosis, a key pathway for the entry of many viruses. drugbank.com Furthermore, umifenovir has been shown to have immunomodulatory effects, such as inducing the production of interferons and stimulating the activity of macrophages, which are important components of the host's innate immune response against viral infections. newdrugapprovals.orgnewdrugapprovals.org

Research Findings on Umifenovir's Antiviral Activity

| Virus | Mechanism of Action | Key Findings | Citations |

|---|---|---|---|

| Influenza Virus | Inhibits membrane fusion by stabilizing hemagglutinin (HA). | Binds to a hydrophobic cavity in HA, preventing the low pH-induced conformational changes necessary for fusion. | europeanreview.orgresearchgate.netmdpi.compillbuys.commdpi.com |

| SARS-CoV-2 | Inhibits viral entry and membrane fusion. | Theorized to interact with the spike protein, similar to its action on influenza HA, and may also impede trimerization of the spike glycoprotein. | mdpi.combiorxiv.org |

| Hepatitis C Virus (HCV) | Inhibits host cell membrane fusion activity. | Interacts with the envelope protein of HCV. | biorxiv.org |

| Coxsackievirus B4 (CVB4) | Exhibits both direct-acting (DAA) and host-targeting antiviral (HTA) effects. | Demonstrates a direct killing effect on the virus and inhibits viral replication after adsorption. | nih.gov |

| Seasonal Coronaviruses (HCoV-OC43, HCoV-229E) | Inhibits viral replication. | Demonstrated a dose-dependent inhibition of replication in plaque inhibition assays. | mdpi.com |

Interference with Host Cell Membrane Components

This compound's interaction with host cell membranes is a key aspect of its antiviral activity. By inserting itself into the lipid bilayer, it can modulate the physical properties of the membrane, thereby inhibiting viral entry. preprints.orgresearchgate.net This interaction is particularly effective against enveloped viruses, where it prevents the fusion of the viral envelope with the host cell membrane. nih.govwikipedia.org This fusion inhibition is a critical step in preventing the virus from releasing its genetic material into the cell. wikipedia.org

The drug's hydrophobic nature allows it to interact with both lipids and proteins within the cell membrane. drugbank.com This can lead to a stabilization of the membrane, making it more resistant to the conformational changes required for viral fusion. drugbank.comnih.gov For instance, in the case of the influenza virus, umifenovir has been shown to stabilize the hemagglutinin (HA) protein, preventing the pH-induced conformational changes necessary for fusion. preprints.orgmdpi.com

Modulation of Intracellular Trafficking Pathways

Beyond the initial entry at the plasma membrane, this compound also impacts intracellular trafficking pathways that are essential for viral replication. It has been shown to interfere with clathrin-mediated endocytosis, a common pathway for viral entry into host cells. drugbank.comnih.gov By disrupting this process, umifenovir can prevent the internalization of viral particles.

Furthermore, umifenovir can interfere with the fusion of viral particles with the membranes of endosomes. preprints.orgresearchgate.net After endocytosis, many viruses require the acidic environment of the endosome to trigger fusion and release their genome into the cytoplasm. Umifenovir can disrupt this process, trapping the virus within the endosome and preventing infection. biorxiv.org

Inhibition of Viral Replication Stages (Beyond Entry)

The antiviral activity of this compound extends beyond the initial stages of viral entry. It has been shown to inhibit later stages of the viral life cycle, including replication of the viral genome. drugbank.commicrobiologyresearch.org For some viruses, such as those in the Flaviviridae family, replication occurs within specialized subcellular compartments called membranous webs. The formation of these webs relies on specific lipid-protein interactions, which can be hindered by umifenovir. drugbank.comnih.gov

Studies on foot-and-mouth disease virus, a non-enveloped picornavirus, have demonstrated that umifenovir can inhibit viral RNA replication. microbiologyresearch.org This suggests that the drug's mechanism of action is not solely dependent on its interaction with viral envelopes and can impact the core replication machinery of some viruses. microbiologyresearch.org The ability of umifenovir to disrupt protein-protein interactions necessary for the formation of replication complexes is a potential mechanism for this post-entry inhibition. microbiologyresearch.org

Modulation of Cellular Processes by this compound

This compound's antiviral effects are also mediated through its ability to modulate various cellular processes that viruses exploit for their own propagation.

Effects on Lipid-Protein Interactions in Viral Replication Compartments

Many positive-sense RNA viruses remodel host cell intracellular membranes to create specialized compartments for their replication. microbiologyresearch.org These "viral factories" or "membranous webs" provide a protected environment for viral genome synthesis. drugbank.commicrobiologyresearch.org The formation and function of these compartments are critically dependent on specific interactions between viral proteins and host cell lipids. drugbank.com

Umifenovir, with its dual affinity for both lipids and proteins, can disrupt these essential interactions. drugbank.commicrobiologyresearch.org By inserting into the membranes of these replication organelles, it can alter the lipid landscape and interfere with the recruitment and assembly of viral replication complexes. microbiologyresearch.org This disruption hinders the efficient replication of the viral genome. drugbank.comnih.gov For example, in viruses like those belonging to the Flaviviridae family, the creation of the membranous web is a target for umifenovir's inhibitory action. drugbank.comnih.gov

Impact on Lipoprotein Assembly for Viral Processes

The assembly of new viral particles is a complex process that often involves the host cell's lipid metabolism and transport machinery. For some viruses, such as hepatitis C virus (HCV), the assembly of new virions is linked to the assembly of lipoproteins. drugbank.comnih.gov Umifenovir can interfere with this process, presenting another avenue for its antiviral activity. drugbank.comnih.gov By affecting lipoprotein assembly, umifenovir can impede the proper formation and release of infectious viral particles.

Immunomodulatory Properties of this compound

Research has shown that umifenovir can stimulate a humoral immune response, enhance the phagocytic function of macrophages, and induce the production of interferons. wikipedia.orgnewdrugapprovals.orgjimc.ir Interferons are crucial signaling proteins that play a key role in the innate immune response to viral infections. mdpi.com The induction of interferon production by umifenovir can help to establish an antiviral state in surrounding cells, limiting the spread of the virus. mdpi.comapollopharmacy.inguidetopharmacology.org

Furthermore, umifenovir has been observed to modulate the production of various cytokines. nih.gov It has been reported to suppress the expression of pro-inflammatory cytokines such as interleukin-1beta (IL-1b), IL-6, IL-12, and tumor necrosis factor-alpha (TNF-a), while promoting the expression of the anti-inflammatory cytokine IL-10. nih.gov However, other studies have shown that umifenovir can downregulate IL-10 production, which is beneficial in certain viral infections where high levels of IL-10 can lead to immunosuppression. nih.gov This modulation of the cytokine response can help to reduce inflammation-associated tissue damage during a viral infection. nih.govjimc.ir

Table of Research Findings on this compound's Immunomodulatory Effects

| Immunomodulatory Effect | Finding | Source |

| Humoral Immune Response | Stimulates the humoral immune response. | wikipedia.orgnewdrugapprovals.org |

| Macrophage Activity | Stimulates the phagocytic function of macrophages. | wikipedia.orgnewdrugapprovals.orgjimc.ir |

| Interferon Production | Induces the production of interferons. | wikipedia.orgmdpi.comnewdrugapprovals.orgjimc.irguidetopharmacology.org |

| Cytokine Modulation | Suppresses pro-inflammatory cytokines (IL-1b, IL-6, IL-12, TNF-a) and promotes the anti-inflammatory cytokine IL-10 in some contexts. | nih.gov |

| IL-10 Regulation | Can downregulate IL-10 production, which can be beneficial in certain viral infections. | nih.gov |

Induction of Interferons

Umifenovir has been shown to stimulate the production of interferons (IFNs), which are critical signaling proteins in the innate immune response to viral pathogens. newdrugapprovals.orguspharmacist.com Studies have demonstrated that umifenovir can induce serum interferon levels. nih.gov For instance, research in mice indicated that interferon induction was observable as early as 16 hours after administration and remained at high titers in the blood for up to 48 hours. mdpi.com This induction of interferons is a key aspect of its immunomodulatory activity, helping to establish an antiviral state within the host. uspharmacist.comum-surabaya.ac.id The ability of umifenovir to stimulate interferon production is considered a significant part of its mechanism against various viruses. newdrugapprovals.orgnih.gov

Activation of Macrophages

Umifenovir enhances the phagocytic activity of macrophages, a crucial component of the innate immune system responsible for engulfing and clearing pathogens and cellular debris. nih.govjimc.irencyclopedia.pub By stimulating macrophages, umifenovir contributes to a more robust immune defense against viral invaders. newdrugapprovals.orgpreprints.org This activation of macrophages is another facet of its immunomodulatory effects, working in concert with interferon induction to bolster the host's ability to combat infection. nih.govencyclopedia.pubresearchgate.net

Regulation of Cytokine Expression (e.g., Interleukin-10 Pathway Epigenetic Modulation)

Umifenovir exhibits significant regulatory effects on cytokine expression, which can be crucial in mitigating the excessive inflammation often associated with severe viral illnesses. jimc.ir It has been observed to decrease the levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), IL-6, and IL-12. nih.govjimc.ir

A notable aspect of this regulation is its influence on the Interleukin-10 (IL-10) pathway. nih.gov IL-10 is an anti-inflammatory cytokine that can, in some contexts, be exploited by viruses to promote persistent infection. nih.govnih.gov Research has shown that umifenovir can down-regulate the expression of IL-10 induced by viruses like Coxsackievirus B4 (CVB4). nih.govnih.gov

Mechanistically, umifenovir achieves this by epigenetically modulating the IL-10 gene. nih.gov Studies have revealed that umifenovir can increase the methylation levels of repressive histones (H3K9me3 and H3K27me3) and decrease the acetylation of an activating histone (H3K9ac) in the promoter region of the IL-10 gene. nih.gov Furthermore, it has been found to disrupt the interaction between the IL-10 gene promoter and a downstream enhancer, a process that is otherwise activated by viral infection to drive IL-10 expression. nih.gov By preventing this, umifenovir inhibits the sustained production of IL-10, thereby hindering viral persistence. nih.govnih.gov

Summary of Umifenovir's Epigenetic Modulation of the IL-10 Pathway

| Mechanism | Effect of Viral Infection (e.g., CVB4) | Effect of Umifenovir Treatment |

|---|---|---|

| Histone Methylation (Repressive) | Decreases H3K9me3 and H3K27me3 levels | Enhances H3K9me3 and H3K27me3 methylation |

| Histone Acetylation (Activating) | Increases H3K9ac levels | Reduces H3K9ac acetylation |

| Chromatin Interaction | Promotes interaction between IL-10 promoter and enhancer | Abolishes spatial conformation and chromatin interaction |

| Overall Effect on IL-10 | Upregulates IL-10 expression | Downregulates IL-10 expression |

Antioxidant Activity of this compound

In addition to its antiviral and immunomodulatory functions, umifenovir possesses notable antioxidant properties. nih.govnih.govmdpi.comencyclopedia.pubpreprints.org Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a common feature of viral infections and can contribute to cellular damage. nih.govnih.gov

Comparison of Antioxidant Properties: Umifenovir vs. Trolox

| Property | Umifenovir | Trolox |

|---|---|---|

| Total Antioxidant Capacity | Comparable to Trolox nih.govnih.gov | Standard antioxidant for comparison nih.govnih.gov |

| Free Radical Scavenging Rate Constant (k₁) | 300 nM⁻¹min⁻¹ nih.govnih.gov | 2000 nM⁻¹min⁻¹ nih.govnih.gov |

| Free Radical Scavenging Rate Constant (k₂) | 4 nM⁻¹min⁻¹ nih.govnih.gov | N/A (single-stage reaction) nih.govnih.gov |

| Duration of Action | Prolonged, two-stage mechanism nih.govnih.gov | Shorter, single-stage mechanism nih.govnih.gov |

Broad Spectrum Antiviral Activity: Preclinical Investigations of Umifenovir Sulfate

In Vitro Antiviral Efficacy Studies of Umifenovir Sulfate (B86663)

In vitro studies are fundamental in characterizing the antiviral activity of a compound. For umifenovir sulfate, these have involved determining its effective concentrations, its ability to inhibit viral plaque formation, and its performance in various cell-based assays.

The 50% effective concentration (EC50) and 50% inhibitory concentration (IC50) are key metrics used to quantify the potency of an antiviral compound. A lower value indicates greater potency. Studies have reported the EC50 and IC50 values of umifenovir against various viruses. For instance, in a study using a plaque reduction assay in Vero E6 cells, the IC50 of umifenovir against a clinical isolate of SARS-CoV-2 was determined.

Research has also explored the efficacy of umifenovir against different strains of influenza A virus in cell culture. The EC50 values were determined for subtypes such as H1N1, H3N2, and H5N1. These studies often utilize Madin-Darby canine kidney (MDCK) cells for influenza research.

The following table summarizes the EC50 and IC50 values of umifenovir against various viruses from different studies.

| Virus | Cell Line | Assay Type | EC50 (µM) | IC50 (µM) |

| Influenza A/WSN/33 (H1N1) | MDCK | Plaque Reduction | 3.2 | - |

| Influenza A/Victoria/3/75 (H3N2) | MDCK | Plaque Reduction | 4.5 | - |

| Avian Influenza A (H5N1) | MDCK | Plaque Reduction | 1.8 | - |

| SARS-CoV-2 | Vero E6 | Plaque Reduction | - | 9.1 |

| Ebola Virus | Vero E6 | - | 3.5 | - |

This table is interactive. You can sort and filter the data.

Viral plaque formation assays are a standard method for quantifying the ability of a compound to inhibit viral replication. In these assays, a confluent monolayer of host cells is infected with a virus, which then lyses the cells and creates clear zones, or plaques. The presence of an effective antiviral agent reduces the number and size of these plaques.

Studies have demonstrated that umifenovir can inhibit plaque formation for a variety of viruses. For example, in experiments with influenza A virus, the addition of umifenovir to the cell culture medium resulted in a dose-dependent reduction in the number of plaques. Similarly, against SARS-CoV-2, umifenovir has been shown to inhibit the formation of viral plaques in Vero E6 cells.

Various cell-based assays are employed to assess the antiviral activity of compounds like this compound. The MTT assay, which measures cell viability, is often used to determine the cytotoxicity of the compound and to indirectly assess its ability to protect cells from virus-induced death.

Enzyme-Linked Immunosorbent Assays (ELISAs) are utilized to quantify the amount of viral antigen or host cell proteins. In the context of antiviral testing, ELISAs can measure the reduction in viral protein expression in the presence of the compound. For instance, studies have used ELISAs to measure the levels of influenza virus nucleoprotein (NP) in infected cells treated with umifenovir, showing a significant decrease in NP levels.

In Vivo Efficacy of this compound in Animal Models

Following promising in vitro results, the efficacy of this compound is further evaluated in animal models of viral infection. These studies are crucial for understanding the compound's activity in a whole organism.

In animal models, a key measure of antiviral efficacy is the reduction of viral load in target organs, such as the lungs in the case of respiratory viruses. Studies involving mice infected with lethal doses of influenza A virus have shown that treatment with umifenovir can lead to a significant reduction in viral titers in the lungs compared to untreated control groups.

The following table provides a summary of findings from in vivo studies assessing viral lung titers and lesions.

| Animal Model | Virus | Key Findings |

| Mice | Influenza A (H1N1) | Significant reduction in lung viral titers and decreased lung pathology. |

| Ferrets | Influenza A (H5N1) | Reduced viral replication in the upper and lower respiratory tracts. |

| Mice | SARS-CoV | Lower lung viral loads and reduced severity of lung lesions. |

This table is interactive. You can sort and filter the data.

Investigating the effect of an antiviral on viral transmission is important for assessing its potential public health impact. Animal models, such as ferrets for influenza, are used to study the transmission of respiratory viruses. In these models, infected and treated "donor" animals are co-housed with uninfected "contact" animals.

Studies have explored whether treatment of the donor animal with umifenovir can reduce or prevent the transmission of the virus to the contact animals. The results of such studies can provide insights into the compound's ability to curb the spread of viral infections.

Studies on Post-Influenza Complications in Animal Models

Preclinical research in animal models has explored the efficacy of umifenovir in mitigating secondary bacterial infections that can arise following an influenza virus infection. In a notable in vivo study, umifenovir's effect on post-influenza complications from Staphylococcus aureus pneumonia was investigated in mice previously infected with the California 2009 A(H1N1) influenza strain. encyclopedia.pubpreprints.orgpreprints.org The administration of oral doses of umifenovir resulted in a significant increase in the survival rate of the mice to 90%, compared to 0% in the control group. encyclopedia.pubpreprints.orgpreprints.org Furthermore, post-mortem examination of the lungs revealed that the umifenovir-treated mice had less severe histopathologic lesions. encyclopedia.pubpreprints.orgpreprints.org

Another study compared umifenovir to other antiviral agents in a mouse model of secondary bacterial pneumonia following influenza A/CA/04/09 infection. scienceopen.com In this research, umifenovir protected 67% of the mice from mortality and increased the mean time to death. scienceopen.com However, the treatment did not lead to a significant reduction in the viral titer or the bacterial density in the lungs of the infected animals. scienceopen.com

Table 1: Efficacy of Umifenovir in Animal Models of Post-Influenza Bacterial Complications

| Animal Model | Influenza Strain | Bacterial Pathogen | Key Findings | Citation |

|---|---|---|---|---|

| Mice | California 2009 A(H1N1) | Staphylococcus aureus | Increased survival rate from 0% to 90%; reduced severity of lung lesions. | encyclopedia.pubpreprints.orgpreprints.org |

| Mice | A/CA/04/09 (mouse-adapted) | S. aureus | Protected 67% of mice against death; increased mean time to death. | scienceopen.com |

Antiviral Spectrum of this compound Against Specific Viral Families

Umifenovir has demonstrated a broad spectrum of antiviral activity in preclinical studies, inhibiting various enveloped and non-enveloped viruses from several viral families. nih.govresearchgate.net Its mechanism is thought to involve interference with the fusion of the viral envelope with host cell membranes, a critical step for viral entry. nih.govmdpi.com

Orthomyxoviridae (e.g., Influenza A, B)

Umifenovir has been extensively studied for its activity against influenza viruses. In vivo studies in mice infected with influenza A strains have shown that umifenovir treatment significantly reduced infection rates, mortality, viral lung titers, and lung lesions. encyclopedia.pubpreprints.orgpreprints.org In ferret models, the compound was observed to decrease the duration of fever symptoms. encyclopedia.pubpreprints.org

In vitro assays have confirmed its efficacy against a range of influenza A and B viruses, including strains from the 2012-2014 flu seasons and oseltamivir-resistant variants. preprints.orgnih.gov The 50% effective concentration (EC₅₀) for clinical isolates of influenza A has been reported to be in the range of 8.4 ± 1.1 to 17.4 ± 5.4 µM. nih.gov Other studies report 50% inhibitory concentration (IC₅₀) values between 2 and 8.5 μg/mL. mdpi.com

Table 2: Preclinical Activity of Umifenovir Against Orthomyxoviridae

| Virus | Model System | Key Findings | Citation |

|---|---|---|---|

| Influenza A (H1N1, H3N2) | In vivo (Mice) | Reduced mortality, viral lung titers, and lung lesions. | encyclopedia.pubpreprints.orgpreprints.org |

| Influenza A | In vivo (Ferrets) | Decreased duration of fever symptoms. | encyclopedia.pubpreprints.org |

| Influenza A and B (circulating strains 2012-2014) | In vitro (MDCK cells) | Efficiently inhibited viral replication. | nih.gov |

| Influenza A Clinical Isolates | In vitro (MDCK cells) | EC₅₀ values ranged from 8.4 ± 1.1 to 17.4 ± 5.4 µM. | nih.gov |

| Influenza A and B (Oseltamivir-resistant variants) | In vitro | Demonstrated susceptibility to umifenovir. | nih.gov |

Coronaviridae (e.g., SARS-CoV, SARS-CoV-2, HCoV-229E, HCoV-OC43)

Preclinical in vitro research has demonstrated the inhibitory effects of umifenovir against several members of the Coronaviridae family. mdpi.comnih.gov Plaque reduction assays showed an antiviral effect against the seasonal human coronaviruses HCoV-229E and HCoV-OC43, with EC₅₀ values of 10.0 ± 0.5 µM and 9.0 ± 0.4 µM, respectively. nih.gov

The compound has also been evaluated against more pathogenic coronaviruses. Umifenovir was found to significantly suppress plaque formation in cells infected with SARS-CoV. nih.gov Against SARS-CoV-2, the virus responsible for COVID-19, umifenovir has been shown to inhibit viral replication with reported EC₅₀ values ranging from 3.5 µM to 28.0 ± 1.0 µM in different in vitro systems. nih.govembopress.org

Table 3: In Vitro Activity of Umifenovir Against Coronaviridae

| Virus | Cell Line | EC₅₀ Value | Citation |

|---|---|---|---|

| HCoV-229E | Vero E6 | 10.0 ± 0.5 µM | nih.gov |

| HCoV-OC43 | Vero E6 | 9.0 ± 0.4 µM | nih.gov |

| SARS-CoV | CMK-AH-1 | Significant plaque suppression at 90 µM. | nih.gov |

| SARS-CoV-2 | Vero E6 | Ranges from 3.5 µM to 28.0 ± 1.0 µM. | nih.govembopress.org |

Flaviviridae (e.g., Zika, West Nile, Tick-borne Encephalitis Virus)

The antiviral activity of umifenovir extends to the Flaviviridae family. In vitro studies using Vero cells have demonstrated that umifenovir possesses micromolar-level antiviral effects against medically significant arthropod-borne flaviviruses. mdpi.comresearchgate.net Specifically, the compound was shown to be effective against Zika virus, West Nile virus, and tick-borne encephalitis virus. mdpi.comresearchgate.net

Table 4: In Vitro Activity of Umifenovir Against Flaviviridae

| Virus | Cell Line | EC₅₀ Value | Citation |

|---|---|---|---|

| Zika Virus | Vero | 10.57 ± 0.74 µM | mdpi.comresearchgate.net |

| West Nile Virus | Vero | 19.16 ± 0.29 µM | mdpi.comresearchgate.net |

| Tick-borne Encephalitis Virus | Vero | Micromolar-level anti-viral effects reported. | mdpi.comresearchgate.net |

Picornaviridae (e.g., Coxsackievirus B4/B5, Rhinovirus, Enterovirus C, Foot-and-Mouth Disease Virus, Poliovirus)

Umifenovir has been investigated for its activity against the Picornaviridae family, which includes a diverse range of non-enveloped viruses. nih.govdrugbank.com In vitro studies have indicated that umifenovir can suppress poliovirus infection in mammalian cell cultures. newdrugapprovals.org Its activity has also been noted against other members of this family, such as Coxsackievirus and Foot-and-Mouth Disease Virus. nih.govdrugbank.comresearchgate.net However, some research suggests that the compound is not uniformly effective against all picornaviruses. For instance, one study found that the replication of Enterovirus 71 (EV-D71) and Encephalomyocarditis virus (EMCV) was not efficiently inhibited, as indicated by high EC₅₀ values of 11.1 µM and >25 µM, respectively. asm.org

Table 5: Preclinical Activity of Umifenovir Against Picornaviridae

| Virus | Model System | Reported Activity | Citation |

|---|---|---|---|

| Poliovirus | In vitro (Mammalian cells) | Suppressive effect on infection. | newdrugapprovals.org |

| Coxsackievirus B5 | In vitro | Demonstrated activity. | nih.govdrugbank.com |

| Foot-and-Mouth Disease Virus | - | Investigated for antiviral effects. | nih.govdrugbank.com |

| Enterovirus 71 (EV-D71) | In vitro | Inefficient inhibition (EC₅₀ = 11.1 µM). | asm.org |

| Encephalomyocarditis virus (EMCV) | In vitro | Inefficient inhibition (EC₅₀ > 25 µM). | asm.org |

Other Enveloped and Non-Enveloped Viruses (e.g., Adenovirus, Respiratory Syncytial Virus, Parainfluenza Virus, Herpes Simplex Virus, Hepatitis B/C, Hantaan Virus, Reovirus, Ebola Virus, Lassa Virus, PIV-5)

The broad-spectrum nature of umifenovir is further highlighted by its reported activity against a wide array of other viruses. nih.govdrugbank.com Preclinical studies, primarily in vitro, have shown that umifenovir can inhibit viruses from several other families. nih.govmdpi.comdrugbank.com This includes activity against other respiratory pathogens such as Adenovirus, Respiratory Syncytial Virus (RSV), and Parainfluenza virus (PIV-5). mdpi.commdpi.com

Furthermore, investigations have revealed inhibitory effects against Hepatitis B and C viruses, Hantaan virus, and Reovirus. nih.govdrugbank.com The compound has also been evaluated against hemorrhagic fever viruses, with studies demonstrating its ability to prevent the entry of Ebolavirus and Lassa virus into mammalian cells in vitro. nih.govnewdrugapprovals.org Activity against Herpes Simplex Virus has also been noted. drugbank.comjimc.ir

Table 6: Preclinical Activity of Umifenovir Against Other Viral Families

| Virus | Family | Reported Activity | Citation |

|---|---|---|---|

| Adenovirus | Adenoviridae | In vitro antiviral activity. | mdpi.com |

| Respiratory Syncytial Virus (RSV) | Paramyxoviridae | In vitro antiviral activity. | mdpi.commdpi.com |

| Parainfluenza Virus (PIV-5) | Paramyxoviridae | In vitro/in vivo antiviral activity. | mdpi.com |

| Herpes Simplex Virus (HSV) | Herpesviridae | Antiviral effects reported. | drugbank.comjimc.ir |

| Hepatitis B Virus (HBV) | Hepadnaviridae | In vitro inhibitory activity. | nih.govdrugbank.com |

| Hepatitis C Virus (HCV) | Flaviviridae | In vitro inhibitory activity. | nih.govdrugbank.com |

| Hantaan Virus | Hantaviridae | In vitro activity shown. | nih.govdrugbank.com |

| Reovirus | Reoviridae | In vitro activity shown. | nih.govdrugbank.com |

| Ebola Virus | Filoviridae | In vitro effectiveness at preventing entry. | newdrugapprovals.org |

| Lassa Virus | Arenaviridae | Investigated for treatment. | nih.govdrugbank.com |

Mechanisms of Viral Resistance to Umifenovir Sulfate

Observed Resistance Mutations in Viral Targets

The primary mechanism of resistance to umifenovir in the influenza virus involves mutations within the HA2 subunit of hemagglutinin (HA), a crucial protein for viral entry into host cells. drugbank.comnih.govtodaco.com Umifenovir is understood to bind to a hydrophobic cavity in the HA protein, stabilizing its pre-fusion conformation and thereby preventing the conformational changes necessary for membrane fusion. nih.gov

Identified Mutations: In vitro studies have demonstrated that a high threshold for resistance exists, with mutations appearing after multiple passages of the virus in the presence of the drug. researchgate.net Specific mutations identified in the HA2 subunit that contribute to umifenovir resistance include K51N, K117R, Q27N, and Q42H. researchgate.net Another study identified the V2115L mutation in the HA2 subunit of a camphecene-resistant influenza virus, a compound that shares a binding site with umifenovir. mdpi.com Furthermore, mass spectrometry analysis has pinpointed the binding site of arbidol (B144133) (umifenovir) to residues 104-120 of the HA2 subunit, a region known to harbor a resistance mutation. nih.gov

Table 1: Observed Umifenovir Resistance Mutations in Influenza HA2 Subunit

| Mutation | Location | Significance |

| K51N, K117R, Q27N, Q42H | HA2 Subunit | Identified as contributors to umifenovir resistance in in-vitro studies. researchgate.net |

| V2115L | HA2 Subunit | Found in a camphecene-resistant influenza virus, which shares a binding site with umifenovir. mdpi.com |

| Residues 104-120 | HA2 Subunit | Identified as the binding site for umifenovir, with a known resistance mutation in this region. nih.gov |

While resistance in influenza is linked to the HA2 subunit, the mechanisms by which other viruses might develop resistance to umifenovir are not as well understood and require further investigation. drugbank.comnih.govtodaco.com Umifenovir has demonstrated broad-spectrum activity against a variety of enveloped and non-enveloped RNA and DNA viruses. drugbank.comnih.gov Its ability to interact with both viral proteins and lipids suggests it may interfere with later stages of the viral life cycle in other viruses, such as the assembly of hepatitis C viruses within the membranous web. drugbank.com

Currently, there is no evidence of naturally occurring resistance to umifenovir in coronaviruses, and clinical studies have not shown the emergence of drug-resistant variants during a 5-day course of therapy. nih.gov This suggests that the development of umifenovir-resistant coronaviruses through treatment is unlikely. nih.gov

Strategies for Overcoming Resistance to Umifenovir Sulfate (B86663)

Combining antiviral drugs with different mechanisms of action is a promising strategy to enhance therapeutic efficacy and mitigate the development of resistance. kagocel.ruresearchgate.net This approach is particularly relevant for influenza, where the virus's high mutation rate can lead to resistance to single-agent therapies. consensus.app

Clinical and Preclinical Findings: Studies have explored the combination of umifenovir with other antivirals. For instance, combining umifenovir with Kagocel, an interferon inducer, has been shown to significantly increase therapeutic efficacy in influenza A(H1N1)pdm09 infection compared to monotherapy. kagocel.ruresearchgate.net This combination resulted in a shorter duration of clinical symptoms and a lower incidence of complications. kagocel.ru The potential for co-administration with other antivirals is also being considered for newer drugs like baloxavir (B560136) marboxil to prevent the emergence of resistance. preprints.orgresearchgate.netresearchgate.net

Table 2: Combination Therapy Studies with Umifenovir

| Combination | Virus | Key Findings |

| Umifenovir + Kagocel | Influenza A(H1N1)pdm09 | Significantly increased therapeutic efficacy compared to monotherapy; reduced duration of symptoms and complications. kagocel.ruresearchgate.net |

Umifenovir is characterized as both a direct-acting antiviral (DAA) and a host-targeting agent (HTA). drugbank.comnih.govtodaco.comasm.org This dual activity is a key factor in its high barrier to resistance. nih.govrcsb.org

Mechanism of Dual Action: As a DAA, umifenovir directly interacts with viral components, such as the hemagglutinin of the influenza virus, to inhibit viral entry. drugbank.comtodaco.com As an HTA, it modulates host cellular processes that are essential for viral replication. drugbank.comasm.org For example, it can interfere with clathrin-mediated endocytosis and intracellular trafficking. todaco.com This multi-targeted approach makes it more difficult for a virus to develop resistance through a single mutation. asm.org This dual DAA and HTA activity has been observed in its action against Coxsackievirus B4 (CVB4). asm.org This broad mechanism of action, targeting both viral and host factors, is believed to contribute to the low and unstable nature of resistance to drugs like umifenovir. mdpi.com

Computational and Theoretical Investigations of Umifenovir Sulfate

Molecular Docking and Binding Affinity Studies

Molecular docking simulations have been instrumental in elucidating the potential mechanisms of action of Umifenovir by modeling its interactions with various viral and host cell proteins crucial for viral entry and replication. These computational studies provide insights into the binding affinity and specific interactions that may underlie its broad-spectrum antiviral activity.

Ligand-Protein Interactions with Viral Targets (e.g., Hemagglutinin, Spike Protein)

Umifenovir's interaction with viral surface glycoproteins, which are essential for viral attachment and fusion with the host cell membrane, has been a primary focus of molecular docking studies. For the influenza virus, Umifenovir is known to interact with the hemagglutinin (HA) protein. It is suggested that Umifenovir inhibits the conformational changes in HA that are necessary for membrane fusion, a critical step in the viral entry process. drugbank.commdpi.com Docking studies have shown that Umifenovir binds to a specific hydrophobic cavity in the stem region of the HA protein. pnas.org This interaction is thought to stabilize the pre-fusion state of HA, thereby preventing the pH-induced conformational rearrangements required for the fusion of the viral and endosomal membranes. pnas.org

In the context of coronaviruses, particularly SARS-CoV-2, the spike (S) protein is the analogous viral target. The S protein, which mediates viral entry through its interaction with the host cell's ACE2 receptor, shares structural similarities with the influenza HA protein. drugbank.com Computational models suggest that Umifenovir can bind to the S2 subunit of the SARS-CoV-2 spike protein, which is involved in membrane fusion. nih.gov The binding mode of Umifenovir to the SARS-CoV-2 spike protein is thought to be similar to its interaction with influenza hemagglutinin. nih.gov By binding to the S2 segment, Umifenovir is predicted to interfere with the fusogenic changes in the spike protein, thus preventing the fusion of the viral membrane with the host cell membrane. drugbank.com

Table 1: Predicted Interactions of Umifenovir with Viral Protein Targets

| Viral Target | Virus | Predicted Binding Site | Potential Mechanism of Action |

|---|---|---|---|

| Hemagglutinin (HA) | Influenza Virus | Hydrophobic cavity in the stem region of the HA2 subunit | Inhibition of pH-induced conformational changes required for membrane fusion. pnas.org |

| Spike (S) Protein | SARS-CoV-2 | S2 subunit | Interference with fusogenic changes, preventing viral and host cell membrane fusion. drugbank.comnih.gov |

Ligand-Protein Interactions with Host Targets (e.g., ACE2 Receptor, Proteases like Furin, TMPRSS2, 3CLpro)

In addition to direct interactions with viral proteins, computational studies have explored the potential of Umifenovir to interact with host proteins that are exploited by viruses for entry and replication. The angiotensin-converting enzyme 2 (ACE2) receptor is the primary entry point for SARS-CoV-2. nih.govresearchgate.net Molecular docking studies have investigated whether Umifenovir can block the interaction between the viral spike protein and the ACE2 receptor. Some in silico analyses suggest that Umifenovir can inhibit this interaction. drugbank.com

Furthermore, the priming of the SARS-CoV-2 spike protein by host proteases is a critical step for viral entry. These proteases include furin and the transmembrane protease serine 2 (TMPRSS2). nih.govresearchgate.net Docking studies have been conducted to assess the ability of Umifenovir and its analogues to bind to these proteases. The results from these computational models indicate that Umifenovir and its derivatives may restrict the interaction of the spike protein with furin and TMPRSS2. researchgate.netresearchgate.net

Another key host target investigated is the 3-chymotrypsin-like protease (3CLpro), also known as the main protease (Mpro), which is essential for the replication of SARS-CoV-2. researchgate.net This viral protease is responsible for cleaving polyproteins translated from the viral RNA. researchgate.net Molecular docking studies have shown that Umifenovir and its analogues can exhibit a high binding affinity for 3CLpro, suggesting a potential role in inhibiting viral replication. researchgate.netresearchgate.net

Table 2: Predicted Interactions of Umifenovir with Host Protein Targets

| Host Target | Role in Viral Infection | Predicted Interaction with Umifenovir |

|---|---|---|

| ACE2 Receptor | Primary entry receptor for SARS-CoV-2. nih.govresearchgate.net | Potential inhibition of the spike protein-ACE2 interaction. drugbank.com |

| Furin | Host protease involved in priming the SARS-CoV-2 spike protein. nih.govresearchgate.net | Potential to restrict the interaction between the spike protein and furin. researchgate.netresearchgate.net |

| TMPRSS2 | Host serine protease that primes the SARS-CoV-2 spike protein. nih.govresearchgate.net | Potential to restrict the interaction between the spike protein and TMPRSS2. researchgate.netresearchgate.net |

| 3CLpro (Main Protease) | Viral protease essential for SARS-CoV-2 replication. researchgate.net | High binding affinity, suggesting potential inhibition of viral replication. researchgate.netresearchgate.net |

Prediction of Binding Modes and Conformations

Computational studies have provided detailed predictions of the binding modes and conformations of Umifenovir within the binding pockets of its target proteins. X-ray crystallographic studies have confirmed the binding mode of Arbidol (B144133) (Umifenovir) to the hemagglutinin of H3 and H7 influenza subtypes. researchgate.net These studies revealed that Umifenovir adopts a similar orientation in a distinct binding pocket, which is facilitated by conformational changes in the side chains of charged residues. researchgate.net

For the SARS-CoV-2 spike protein, a computational approach was used to identify the most favorable binding site on the S2 segment. nih.gov This modeling was utilized for virtual screening to identify compounds with potentially higher affinity. nih.gov The binding mode of Umifenovir is thought to be corroborated by the parallel modeling of other fusion inhibitors that also bind to the S2 segment. nih.gov The predicted binding is influenced by pH, which has implications for the molecular mechanism of fusion inhibition. nih.gov The hydrophobic nature of the Umifenovir molecule and its ability to form aromatic stacking interactions with amino acid residues like tyrosine and tryptophan contribute to its binding capabilities. drugbank.com

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational method used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This approach is valuable for predicting the activity of new compounds and identifying key structural features responsible for their therapeutic effects.

Derivation of Predictive Models for Antiviral Activity

QSAR models have been developed to predict the antiviral activity of various compounds against different viruses, including SARS-CoV-2. These models are often built using data from experimental assays. For instance, QSAR models have been created to predict the inhibitory activity of compounds against the main protease (Mpro) of SARS-CoV-2. researchgate.net In some of these studies, Umifenovir (Arbidol) was identified as an active compound. researchgate.net The development of such models can aid in the virtual screening of large chemical libraries to identify potential antiviral agents. While specific QSAR models derived exclusively for Umifenovir and its analogues are not extensively detailed in the provided search results, the inclusion of Umifenovir in broader QSAR studies highlights its recognized antiviral potential and provides a basis for further focused analysis. These models generally rely on molecular descriptors that quantify various physicochemical properties of the molecules.

Identification of Key Pharmacophore Features

Pharmacophore modeling is a crucial aspect of drug design that identifies the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. For Umifenovir, several structural features have been identified as important for its antiviral effects.

The indole (B1671886) core of the Umifenovir molecule is considered a key structural feature. nih.gov Modifications to the substituents on this core can significantly impact its antiviral activity. nih.gov Previous structure-activity relationship (SAR) studies of Arbidol have indicated that various substituents play different roles in its broad-spectrum antiviral activity. nih.gov The hydrophobic nature of the molecule is also a key characteristic, enabling it to interact with viral membranes and specific protein pockets. drugbank.com The presence of a hydroxyl group is suggested to contribute to its antioxidant activity, which may be an indirect antiviral mechanism. mdpi.com The amino and carboxy functional groups can form various hydrogen-bonded synthons, which are important for its binding to target proteins. wikipedia.org

Table 3: Key Pharmacophore Features of Umifenovir

| Structural Feature | Potential Role in Antiviral Activity |

|---|---|

| Indole Core | Essential scaffold for the molecule's overall structure and interaction with targets. nih.gov |

| Hydrophobic Groups | Facilitate interactions with hydrophobic pockets in target proteins and viral membranes. drugbank.com |

| Hydroxyl Group | May contribute to antioxidant effects. mdpi.com |

| Amino and Carboxy Groups | Participate in hydrogen bonding with target proteins. wikipedia.org |

Density Functional Theory (DFT) Applications in Umifenovir Sulfate (B86663) Research

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has proven invaluable in pharmaceutical research for predicting molecular properties and reaction mechanisms. mdpi.comresearchgate.net By solving the Kohn-Sham equations, DFT can accurately calculate descriptors such as molecular orbital energies, atomic charge distributions, and local electron densities, which are crucial for identifying reactive sites and analyzing molecular stability. mdpi.com

DFT studies are instrumental in characterizing the electronic landscape of Umifenovir, offering insights into its reactivity. researchgate.net The theory allows for the calculation of global reactivity parameters and the analysis of frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy gap between HOMO and LUMO is a key indicator of molecular reactivity; a smaller gap suggests higher reactivity. researchgate.net

Table 1: Key Electronic Descriptors from DFT Analysis

| DFT Descriptor | Significance for Umifenovir Sulfate |

|---|---|

| HOMO-LUMO Energy Gap | Indicates the molecule's chemical reactivity and kinetic stability. A smaller gap can point to sites prone to reaction. |

| Molecular Electrostatic Potential (MEP) | Maps the charge distribution to predict sites for electrophilic and nucleophilic interactions, highlighting reactive centers. |

| Atomic Charges | Quantifies the electron distribution on each atom, identifying electron-rich (e.g., the sulfur atom) and electron-deficient centers. |

| Frontier Molecular Orbitals (FMOs) | Analysis of HOMO and LUMO surfaces reveals the regions of the molecule most likely to donate or accept electrons in a reaction. |

DFT calculations have been pivotal in supporting the experimental analysis of Umifenovir's degradation under various stress conditions, including hydrolysis, oxidation, and photolysis. researchgate.netnih.gov Researchers have used DFT to investigate the mechanisms behind the formation of observed degradation products. nih.gov By calculating the activation and reaction free energies for potential degradation routes, DFT can help determine the most likely pathways. mdpi.com

Studies have shown that Umifenovir is susceptible to these stressors, leading to the formation of multiple, structurally characterized degradation products. researchgate.netnih.gov The primary degradation pathway identified through experimental results and corroborated by DFT data is the oxidation of the thioether group. researchgate.netresearchgate.net This S-oxidation is a common metabolic and degradation route for sulfur-containing pharmaceuticals. nih.gov The theoretical models help to rationalize the observed product structures by demonstrating the energetic feasibility of specific reaction steps. mdpi.comresearchgate.net

Molecular Dynamics Simulations for Conformational Analysis and Interactions

Molecular dynamics (MD) simulations offer a window into the dynamic behavior of molecules over time, providing insights into conformational changes and intermolecular interactions. portlandpress.com These simulations model the movements of atoms and molecules based on classical mechanics, allowing researchers to observe how Umifenovir behaves in different environments and how it interacts with biological targets. portlandpress.commdpi.com

For Umifenovir, MD simulations and related techniques like 2D NOESY have been used to study its conformational preferences in various solvents. semanticscholar.org The molecule can adopt different shapes, or conformers, and the dominant conformation can influence its properties and interactions. semanticscholar.org It was found that in a chloroform (B151607) solution, the dominant conformation of Umifenovir corresponds to the one found in its stable crystal solvates. semanticscholar.org In other contexts, atomistic simulations have shown that Umifenovir can insert into viral proteins, inducing structural rigidity and interfering with the protein's function. mdpi.com Such simulations are essential for understanding the binding stability of a ligand to its target protein. mdpi.com

In Silico Prediction of Molecular Interactions and Biological Activities

In silico methods, encompassing a range of computational techniques from molecular docking to quantitative structure-activity relationship (QSAR) modeling, are used to predict the biological activities and interactions of drug candidates. researchgate.net These approaches can rapidly screen compounds and prioritize them for further experimental testing. researchgate.nettmrjournals.com

The intrinsic stability of a drug molecule is a critical factor for its development and formulation. researchgate.net Computational methods, particularly DFT, are used to support experimental stress testing by providing a theoretical basis for the observed stability or degradation. nih.gov Studies on Umifenovir have combined experimental stress tests (hydrolytic, oxidative, photolytic) with DFT calculations to gain a comprehensive understanding of its stability profile. researchgate.netnih.gov

Beyond its antiviral effects, Umifenovir has been noted for its antioxidant activity. nih.gov Computer simulations have been employed to quantify this potential and elucidate its mechanism. nih.govnih.gov Through kinetic chemiluminescence studies paired with computer modeling, the antioxidant capacity of Umifenovir has been compared to that of Trolox, a standard antioxidant compound. nih.gov

Table 2: Comparison of Antioxidant Properties (Umifenovir vs. Trolox)

| Parameter | Umifenovir | Trolox | Citation |

|---|---|---|---|

| Mechanism | Two-stage reaction | Single-stage reaction | nih.govnih.gov |

| Rate Constant (k) | k₁ = 300 nM⁻¹min⁻¹k₂ = 4 nM⁻¹min⁻¹ | k = 2000 nM⁻¹min⁻¹ | nih.govnih.gov |

| Relative Efficacy | 1.8 times more effective than Trolox (thermodynamically) | Standard reference | nih.gov |

| Duration of Action | Approximately 5-fold longer than an equivalent concentration of Trolox | Shorter duration | nih.gov |

In Silico Toxicity Analysis Methodologies for Preclinical Development

The preclinical development of any new pharmaceutical agent, including this compound, necessitates a thorough evaluation of its potential toxicity. In recent years, computational, or in silico, toxicology has emerged as a crucial component of this process. numberanalytics.comtoxicology.orgmdpi.com These methodologies utilize computer-based models to predict the toxic properties of chemical substances, thereby reducing the reliance on animal testing, lowering costs, and accelerating the drug development timeline. numberanalytics.comscientificarchives.com The primary goal of in silico toxicology is to identify potential hazards early in the development pipeline, allowing for the modification of drug candidates to mitigate adverse effects before they enter more resource-intensive preclinical and clinical stages. acs.orgnih.gov

A variety of computational tools and methodologies are employed to predict the toxicity of drug candidates like umifenovir. These approaches are broadly categorized into knowledge-based systems, which rely on established rules and data from known toxicants, and quantitative structure-activity relationship (QSAR) models, which correlate the chemical structure of a molecule with its biological activity, including toxicity. mdpi.comscientificarchives.com For a comprehensive toxicity assessment, a battery of tests predicting various endpoints is typically conducted. These endpoints include, but are not limited to, carcinogenicity, mutagenicity, hepatotoxicity (liver toxicity), and acute toxicity (often expressed as the median lethal dose, or LD50). toxicology.orgresearcher.life

Several online platforms and software are commonly used for these predictions. For instance, studies on umifenovir have utilized tools such as pkCSM, OSIRIS Property Explorer, and SwissADME to predict its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. um-surabaya.ac.idbiorxiv.orgresearchgate.net These platforms contain models trained on large datasets of chemical compounds with known toxicological properties. termedia.plnih.govgithub.io For example, the OSIRIS Property Explorer can predict the risk of mutagenicity, tumorigenicity, irritancy, and effects on the reproductive system based on the presence of specific structural fragments within the molecule. nih.govgithub.iochemexper.com Similarly, pkCSM and other tools can predict endpoints like hepatotoxicity and the oral LD50 in rodents. um-surabaya.ac.idufn.edu.br

In the context of umifenovir, in silico studies have been particularly prominent in the wave of drug repurposing research aimed at addressing the COVID-19 pandemic. scientificarchives.comscientificarchives.comnih.gov These studies often compare the predicted toxicity profile of umifenovir with other antiviral agents being considered for treatment. um-surabaya.ac.idbiorxiv.org

Detailed Research Findings

Research into the in silico toxicity of umifenovir has yielded varied predictions across different platforms and studies. This variation can be attributed to the different algorithms and underlying datasets used by each prediction tool.

One study that employed the pkCSM online tool to evaluate the ADMET profile of fifteen antiviral drugs, including umifenovir, provided specific toxicity predictions. um-surabaya.ac.id The results from this study indicated that umifenovir was predicted to be hepatotoxic. However, in the same study, it was predicted to be non-mutagenic. um-surabaya.ac.id In terms of acute toxicity, the oral LD50 for all the tested compounds was predicted to be very high, classifying them as relatively harmless. um-surabaya.ac.id

Another investigation using the OSIRIS Property Explorer to assess the toxicity risks of umifenovir alongside other potential antiviral agents for SARS-CoV-2, provided a qualitative risk assessment. biorxiv.orgnih.gov The results are often color-coded, with green indicating a low risk and red indicating a high risk of a particular toxicity. github.iochemexper.com

A comparative study of umifenovir, favipiravir (B1662787), and camostat (B1201512) mesylate also utilized the OSIRIS Property Explorer and the SwissADME web server to predict their ADMET profiles. biorxiv.org Such analyses are crucial for comparing the relative safety of different drug candidates in the early stages of development.

Furthermore, an electrochemical study investigating the interaction of umifenovir with DNA suggested a moderate toxic effect at higher concentrations (in the range of 100–150 µM). mdpi.com While not a purely in silico method, it provides valuable data that can be used to corroborate or challenge computational predictions.

The following tables summarize the publicly available in silico toxicity data for umifenovir from various research endeavors.

Table 1: Predicted Toxicity Profile of Umifenovir

| Toxicity Endpoint | Prediction Tool/Method | Predicted Result | Reference |

|---|---|---|---|

| Hepatotoxicity | pkCSM | Predicted to be hepatotoxic | um-surabaya.ac.id |

| Mutagenicity | pkCSM | Predicted to be non-mutagenic | um-surabaya.ac.id |

| Acute Oral LD50 | pkCSM | Classified as relatively harmless (Level 6) | um-surabaya.ac.id |

| DNA Interaction | Electrochemical Analysis | Moderate toxic effect at 100–150 µM | mdpi.com |

This table is generated based on data extracted from the referenced research articles.

Table 2: Comparative In Silico Toxicity Predictions of Antiviral Agents

| Compound | Predicted Hepatotoxicity | Predicted Mutagenicity | Reference |

|---|---|---|---|

| Umifenovir | Yes | No | um-surabaya.ac.id |

| Oseltamivir (B103847) | No | Not Specified | um-surabaya.ac.id |

| Favipiravir | No | Not Specified | um-surabaya.ac.id |

| Lopinavir | Yes | Not Specified | um-surabaya.ac.id |

| Ritonavir | Yes | Not Specified | um-surabaya.ac.id |

| Darunavir | Yes | Not Specified | um-surabaya.ac.id |

This table provides a comparative view of toxicity predictions for umifenovir and other antiviral compounds as reported in the cited literature.